molecular formula C22H28ClN5O2 B2514827 N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-cyclopentylpropanamide CAS No. 1251696-44-2

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-cyclopentylpropanamide

Cat. No.: B2514827
CAS No.: 1251696-44-2
M. Wt: 429.95
InChI Key: ZQPLONFPSFGWGE-UHFFFAOYSA-N
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Description

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-cyclopentylpropanamide is a synthetic organic compound with the molecular formula C22H28ClN5O2 and a molecular weight of 429.9 . This complex molecule features a 1,2,3-triazole ring core, a hallmark of "click chemistry," which is linked to a 4-chlorophenyl group and a piperidine ring, which is in turn acylated by a 3-cyclopentylpropanamide chain . Compounds containing triazole fragments are of significant interest in medicinal chemistry and drug discovery due to their wide range of potential biological activities. Research into analogous triazole derivatives has shown promise in various areas, including neuroprotection by modulating pro-apoptotic proteins like Bax and caspase-3 , and as anticonvulsant agents that interact with GABA_A receptors . The specific structural motifs present in this molecule—including the triazole, piperidine, and amide functionalities—make it a valuable chemical tool for researchers exploring new therapeutic agents, investigating enzyme inhibition, or studying receptor interactions. This product is provided for non-human research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3-cyclopentylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN5O2/c23-17-6-8-19(9-7-17)28-15-20(25-26-28)22(30)27-13-11-18(12-14-27)24-21(29)10-5-16-3-1-2-4-16/h6-9,15-16,18H,1-5,10-14H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPLONFPSFGWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-cyclopentylpropanamide is a synthetic compound that has garnered significant attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a triazole ring, a piperidine ring, and a cyclopentyl propanamide moiety. Its molecular formula is C_{20}H_{24}ClN_{5}O, with a molecular weight of approximately 393.89 g/mol. The presence of the 4-chlorophenyl group is particularly noteworthy as it may influence the compound's pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including:

  • Antimicrobial Activity : Research indicates that triazole derivatives exhibit significant antibacterial and antifungal properties. For example, compounds similar to the one have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans .
  • Anticancer Properties : The compound's structure suggests potential interactions with specific molecular targets involved in cancer pathways. Studies have indicated that triazole derivatives can inhibit tumor growth by modulating enzyme activity related to cancer metabolism .

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : The triazole ring can interact with enzymes through hydrogen bonding and π-π stacking interactions. This interaction can inhibit the activity of enzymes critical for microbial growth and cancer cell proliferation .
  • Receptor Modulation : The compound may act as a modulator for various receptors involved in inflammatory responses and pain pathways, contributing to its potential anti-inflammatory effects .

Research Findings and Case Studies

Several studies have documented the biological activities of triazole derivatives similar to the compound in focus:

StudyFindings
MDPI Study (2020)Evaluated 1,2,3-triazoles for antibacterial activity; highlighted significant efficacy against S. aureus .
ResearchGate Publication (2016)Investigated the synthesis and biological activity of triazole derivatives; noted promising anticancer properties .
PubMed Study (2024)Identified novel triazole derivatives with potent inhibitory effects on cancer-related pathways .

Toxicity Evaluation

Toxicity assessments are crucial for determining the safety profile of new compounds. Preliminary data suggest that similar triazole compounds exhibit low toxicity levels with EC50 values exceeding 100% for various tested strains, indicating a favorable safety margin .

Scientific Research Applications

Table 1: Structural Components of the Compound

ComponentStructure Type
Triazole RingHeterocyclic
PiperidineSaturated nitrogen cycle
Cyclopentyl PropanamideAliphatic amide

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. Studies have demonstrated that modifications in the triazole structure can enhance its activity against Mycobacterium tuberculosis, suggesting potential for developing new anti-tuberculosis agents .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Triazole derivatives have been implicated in inhibiting tumor growth by interfering with cellular proliferation pathways. Preliminary studies indicate that N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-cyclopentylpropanamide may induce apoptosis in cancer cell lines, which warrants further investigation into its mechanism of action .

Neuropharmacological Effects

Given the piperidine component, there is interest in exploring the compound's effects on the central nervous system. Research into similar compounds has revealed potential as allosteric modulators of G protein-coupled receptors (GPCRs), which could lead to novel treatments for neurological disorders such as depression and anxiety .

Case Study: Antimicrobial Efficacy

In a study examining various triazole derivatives, this compound was tested against resistant strains of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics like rifampicin and vancomycin, highlighting its potential as an alternative treatment .

Case Study: Anticancer Activity

A series of in vitro assays were conducted on human breast cancer cell lines (MCF-7). The compound exhibited IC50 values comparable to established chemotherapeutics such as doxorubicin. Mechanistic studies suggested that the compound induces cell cycle arrest at the G2/M phase and promotes apoptosis through caspase activation .

Chemical Reactions Analysis

Core Benzamide Formation

The benzamide backbone is synthesized via coupling of the carboxylic acid derivative with the cyclohexylamine moiety.

Reaction Pathway

  • Activation of 5-chloro-2-isopropylbenzoic acid :

    • Convert to acid chloride using thionyl chloride (SOCl2SOCl_2) or oxalyl chloride.

    • Alternatively, employ coupling agents like HATU or EDCl/HOBt for direct amide bond formation .

  • Nucleophilic acyl substitution :

    • React the activated acid with 4-(aminomethyl)cyclohexylamine in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

    • Add a base (e.g., triethylamine) to neutralize HCl byproducts .

Example Conditions

StepReagents/ConditionsYieldSource Analog
Acid activationSOCl2SOCl_2, reflux, 2 h85–90%
Amide couplingEDCl, HOBt, DMF, rt, 12 h75–80%

Synthetic Routes

  • Reductive amination :

    • React cyclohexanone with nitromethane in a Henry reaction, followed by hydrogenation to yield 4-(aminomethyl)cyclohexanol .

    • Convert the alcohol to the amine via a Gabriel synthesis or Mitsunobu reaction .

  • Nitrile reduction :

    • Reduce 4-(cyanomethyl)cyclohexane using H2H_2 and Raney nickel to produce 4-(aminomethyl)cyclohexane .

Key Data
| Intermediate | Method | Reagents | Yield |
|--------------|

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

4-Chlorophenyl vs. 3-Chlorophenyl Analogs

The compound N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-cyclohexylacetamide (CAS: 1251689-66-3) shares a nearly identical scaffold but differs in two key aspects:

Position of the chloro substituent : The target compound has a para -chlorophenyl group, while the analog has a meta substitution.

Cycloalkyl side chain : The target compound uses a cyclopentyl group, whereas the analog employs a cyclohexyl moiety.

Implications :

  • Steric Effects : The cyclopentyl group is less bulky than cyclohexyl, which could improve membrane permeability but reduce solubility.
Parameter Target Compound 3-Chlorophenyl Analog
Molecular Formula C21H26ClN5O2 (estimated) C22H28ClN5O2
Molecular Weight ~427.9 429.9
Aromatic Substituent 4-Cl 3-Cl
Side Chain Cyclopentylpropanamide Cyclohexylacetamide
4-Chlorophenyl vs. 4-Isobutylphenyl (AB668)

The compound AB668 () contains a 4-isobutylphenylsulfonamidoethyl-piperidinyl core with an indole carboxylate group. While it shares the piperidine-triazole-carbonyl motif, the substituents differ significantly:

  • Sulfonamide vs. Propanamide : AB668’s sulfonamide group may enhance hydrogen-bonding capacity compared to the propanamide in the target compound.
  • Biological Activity : AB668 is a CK2 inhibitor , suggesting that similar triazole-piperidine derivatives could target kinase enzymes .

Cycloalkyl Side Chain Modifications

Cyclopentyl vs. tert-Butyl Groups

A compound listed in (4-(tert-butyl)-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide , CAS: 1251689-02-7) replaces the cyclopentyl group with a tert-butyl moiety.

  • Synthetic Accessibility : tert-Butyl groups are easier to introduce via alkylation than cyclopentyl, which may require more complex cyclization steps .

Piperidine-Linked Fentanyl Analogs ()

Compounds like para-chloroisobutyryl fentanyl (N-(4-chlorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide) share the piperidin-4-yl-propanamide backbone but lack the triazole ring.

  • Pharmacological Implications: Fentanyl analogs target opioid receptors, whereas the triazole in the target compound may confer selectivity for non-opioid targets (e.g., enzymes).
  • Metabolic Stability : The triazole ring could improve resistance to oxidative metabolism compared to fentanyl’s aniline moiety .

Structural and Physicochemical Trends

Key Trends Identified

Chlorophenyl Position : Para-substitution may optimize electronic effects for target engagement compared to meta.

Cycloalkyl Size : Smaller cycloalkyl groups (e.g., cyclopentyl) balance lipophilicity and steric hindrance.

Triazole vs. Other Heterocycles : The triazole’s rigidity and hydrogen-bonding capacity differentiate it from indole or pyrazole-containing analogs.

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